molecular formula C18H16Cl2N4O4 B11087092 Ethyl 4-{3-[2-(3,5-dichloropyridin-2-yl)hydrazinyl]-2,5-dioxopyrrolidin-1-yl}benzoate

Ethyl 4-{3-[2-(3,5-dichloropyridin-2-yl)hydrazinyl]-2,5-dioxopyrrolidin-1-yl}benzoate

Cat. No.: B11087092
M. Wt: 423.2 g/mol
InChI Key: RKYUMJWNLGTWDU-UHFFFAOYSA-N
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Description

ETHYL 4-{3-[2-(3,5-DICHLOROPYRIDIN-2-YL)HYDRAZIN-1-YL]-2,5-DIOXOPYRROLIDIN-1-YL}BENZOATE is a complex organic compound that features a pyridine ring substituted with chlorine atoms, a hydrazine moiety, and a benzoate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL 4-{3-[2-(3,5-DICHLOROPYRIDIN-2-YL)HYDRAZIN-1-YL]-2,5-DIOXOPYRROLIDIN-1-YL}BENZOATE typically involves multi-step organic reactions. A common synthetic route includes:

    Formation of the Pyridine Derivative: Starting with 3,5-dichloropyridine, the compound undergoes a nucleophilic substitution reaction with hydrazine to form 3,5-dichloropyridin-2-yl hydrazine.

    Cyclization: The hydrazine derivative is then reacted with a suitable dicarbonyl compound to form the pyrrolidine ring.

    Esterification: The final step involves the esterification of the resulting compound with ethyl benzoate under acidic conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

ETHYL 4-{3-[2-(3,5-DICHLOROPYRIDIN-2-YL)HYDRAZIN-1-YL]-2,5-DIOXOPYRROLIDIN-1-YL}BENZOATE can undergo various chemical reactions, including:

    Oxidation: The hydrazine moiety can be oxidized to form azides or other nitrogen-containing functional groups.

    Reduction: The pyridine ring can be reduced to form piperidine derivatives.

    Substitution: The chlorine atoms on the pyridine ring can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophilic substitution reactions often use reagents like sodium amide (NaNH2) or thiourea.

Major Products

    Oxidation: Formation of azides or nitroso compounds.

    Reduction: Formation of piperidine derivatives.

    Substitution: Formation of substituted pyridine derivatives.

Scientific Research Applications

ETHYL 4-{3-[2-(3,5-DICHLOROPYRIDIN-2-YL)HYDRAZIN-1-YL]-2,5-DIOXOPYRROLIDIN-1-YL}BENZOATE has several scientific research applications:

    Medicinal Chemistry: It can be used as a precursor for the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex organic molecules.

    Materials Science: It can be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of ETHYL 4-{3-[2-(3,5-DICHLOROPYRIDIN-2-YL)HYDRAZIN-1-YL]-2,5-DIOXOPYRROLIDIN-1-YL}BENZOATE involves its interaction with molecular targets such as enzymes or receptors. The hydrazine moiety can form covalent bonds with active sites of enzymes, inhibiting their activity. The pyridine ring can interact with aromatic residues in proteins, affecting their function.

Comparison with Similar Compounds

Similar Compounds

    ETHYL 4-{3-[2-(3,5-DICHLOROPYRIDIN-2-YL)HYDRAZIN-1-YL]-2,5-DIOXOPYRROLIDIN-1-YL}BENZOATE: can be compared with other pyridine derivatives such as:

Uniqueness

The uniqueness of ETHYL 4-{3-[2-(3,5-DICHLOROPYRIDIN-2-YL)HYDRAZIN-1-YL]-2,5-DIOXOPYRROLIDIN-1-YL}BENZOATE lies in its combination of functional groups, which allows for diverse chemical reactivity and potential applications. The presence of both hydrazine and pyridine moieties provides a versatile platform for further chemical modifications and biological interactions.

Properties

Molecular Formula

C18H16Cl2N4O4

Molecular Weight

423.2 g/mol

IUPAC Name

ethyl 4-[3-[2-(3,5-dichloropyridin-2-yl)hydrazinyl]-2,5-dioxopyrrolidin-1-yl]benzoate

InChI

InChI=1S/C18H16Cl2N4O4/c1-2-28-18(27)10-3-5-12(6-4-10)24-15(25)8-14(17(24)26)22-23-16-13(20)7-11(19)9-21-16/h3-7,9,14,22H,2,8H2,1H3,(H,21,23)

InChI Key

RKYUMJWNLGTWDU-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)N2C(=O)CC(C2=O)NNC3=C(C=C(C=N3)Cl)Cl

Origin of Product

United States

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